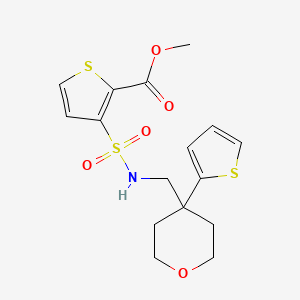![molecular formula C16H28Cl2N2O2 B2928843 1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride CAS No. 1225326-77-1](/img/structure/B2928843.png)
1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride” is a chemical compound with the CAS Number: 1225326-77-1. It has a molecular weight of 351.31. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-isobutoxy-3-methoxybenzyl)-1-propanamine hydrochloride . The InChI code for this compound is 1S/C15H25NO2.ClH/c1-5-8-16-10-13-6-7-14(15(9-13)17-4)18-11-12(2)3;/h6-7,9,12,16H,5,8,10-11H2,1-4H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.31. It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis of Triazole Derivatives : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds utilizing piperazine, have been synthesized for antimicrobial activities. Some derivatives exhibit good to moderate activities against microorganisms (Bektaş et al., 2007).
HIV-1 Reverse Transcriptase Inhibitors : Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. The study led to the development of a novel class of non-nucleoside inhibitors (Romero et al., 1994).
Dopamine Uptake Inhibitor : The compound GBR-12909, a dopamine uptake inhibitor that includes a piperazine structure, was developed for large-scale synthesis. The process aimed at improving yield and reducing environmental impact (Ironside et al., 2002).
Medical Research and Applications
Antidepressant and Antianxiety Activities : Novel piperazine derivatives have shown significant antidepressant and antianxiety activities in mice, indicating their potential use in mental health treatments (Kumar et al., 2017).
Sigma Receptor Ligands for Oncology : Research on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) and its analogues with reduced lipophilicity aimed to enhance therapeutic and diagnostic applications in oncology (Abate et al., 2011).
Anticonvulsant and Antimicrobial Activities : A study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives with piperazine and evaluated their potential anticonvulsant and antimicrobial activities. Some derivatives showed promising results in these areas (Aytemir et al., 2004).
5-HT7 Receptor Antagonists : Compounds including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides were prepared and evaluated as 5-HT7 receptor antagonists, showing good activity and selectivity (Yoon et al., 2008).
Antimycotic Properties : The synthesis and evaluation of ketoconazole, a potent orally active broad-spectrum antifungal agent, involve the use of piperazine derivatives, showcasing their application in treating fungal infections (Heeres et al., 1979).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13(2)12-20-15-5-4-14(10-16(15)19-3)11-18-8-6-17-7-9-18;;/h4-5,10,13,17H,6-9,11-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAKXYVBXOSYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)
![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)
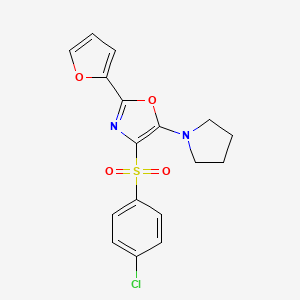
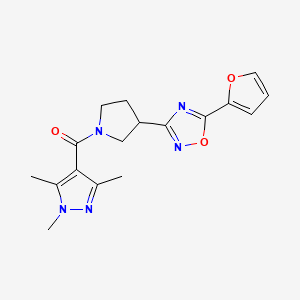
![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)


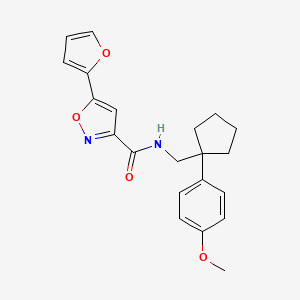
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2928773.png)
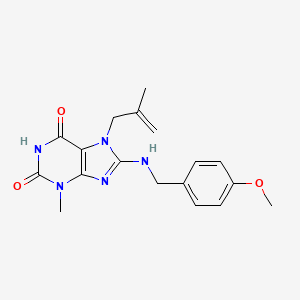
![3-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2928775.png)
![4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B2928777.png)
![1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2928779.png)
